3-(Cyanomethyl)benzoic acid
Overview
Description
3-(Cyanomethyl)benzoic acid (3-CBA) is an organic compound belonging to the class of benzoic acids. It is a colorless, crystalline solid that is soluble in water and ethanol. 3-CBA is an important intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst for the synthesis of various polymers.
Scientific Research Applications
Organic Synthesis and Chemical Properties
3-(Cyanomethyl)benzoic acid is an intermediate in the synthesis of complex organic molecules. Its incorporation into donor-π-acceptor sensitizers for dye-sensitized solar cells has been shown to lead to devices with improved conversion efficiency compared to more traditional cyanoacetic acid acceptors (Xiang et al., 2013). Furthermore, novel ester/hybrid derivatives of related benzoic acids have demonstrated potential antibacterial activity, highlighting the chemical versatility and applicability of these compounds in developing new drug candidates (Satpute et al., 2018).
Dye-sensitized Solar Cells
Research on this compound and its derivatives has shown significant applications in the field of renewable energy. For example, derivatives using 4-(Cyanomethyl)benzoic acid as an acceptor group in dye-sensitized solar cells (DSSCs) have shown improved photovoltaic performance. This suggests that substituting traditional acceptor groups with this compound derivatives can enhance the efficiency of DSSCs (Gupta et al., 2015).
Environmental and Synthetic Applications
This compound and its related compounds have been investigated for their environmental persistence and potential for biodegradation. Studies on microbial degradation of pesticide residues have highlighted the importance of understanding the breakdown processes of similar benzoic acid derivatives to mitigate secondary pollution from agricultural products and address environmental concerns (Huang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reagent in the synthesis of various pharmaceutically important compounds .
Mode of Action
It is primarily used as a reagent in chemical synthesis . Its interaction with its targets would depend on the specific reaction conditions and the other reactants involved.
Result of Action
The molecular and cellular effects of 3-(Cyanomethyl)benzoic acid’s action would depend on the specific compounds it helps synthesize . As a reagent, its primary role is to participate in chemical reactions, and the products of these reactions would have their own distinct biological effects.
properties
IUPAC Name |
3-(cyanomethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIHVJZEPOWPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205412 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5689-33-8 | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Cyanomethyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(CYANOMETHYL)BENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7V17Q435V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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